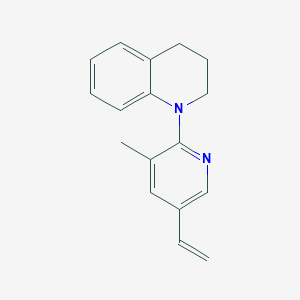
1-(3-Methyl-5-vinylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methyl-5-vinylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline is a heterocyclic compound with a molecular formula of C16H16N2 and a molecular weight of 236.31 g/mol . This compound is characterized by the presence of a quinoline ring fused with a pyridine ring, making it a unique structure in the realm of organic chemistry.
准备方法
1-(3-甲基-5-乙烯基吡啶-2-基)-1,2,3,4-四氢喹啉的合成涉及多个步骤。 一种常见的合成路线包括在特定条件下,将3-甲基-5-乙烯基吡啶与合适的喹啉衍生物反应 。该反应通常需要催化剂,并在受控温度和压力下进行,以确保获得高纯度的所需产物。 工业生产方法可能涉及使用连续流动反应器放大该反应,以提高效率和产量 。
化学反应分析
1-(3-甲基-5-乙烯基吡啶-2-基)-1,2,3,4-四氢喹啉会经历各种化学反应,包括:
这些反应中常用的试剂包括酸、碱和金属催化剂。 形成的主要产物取决于所使用的特定反应条件和试剂 .
科学研究应用
1-(3-甲基-5-乙烯基吡啶-2-基)-1,2,3,4-四氢喹啉在科学研究中具有广泛的应用:
作用机制
1-(3-甲基-5-乙烯基吡啶-2-基)-1,2,3,4-四氢喹啉的作用机制涉及其与特定分子靶标的相互作用。 该化合物可以与酶和受体结合,调节其活性并导致各种生物效应 。 其作用机制中的途径仍在研究中,但据信它会影响细胞过程,例如信号转导和基因表达 .
相似化合物的比较
1-(3-甲基-5-乙烯基吡啶-2-基)-1,2,3,4-四氢喹啉可以与其他类似化合物进行比较,例如:
1-(3-甲基-5-乙烯基吡啶-2-基)吲哚啉: 该化合物具有类似的结构,但在稠合环体系上有所不同,这可能导致不同的化学和生物学性质.
1-(3-甲基-5-乙烯基吡啶-2-基)氮杂环庚烷: 另一个具有不同环结构的类似化合物,影响其反应性和应用.
生物活性
1-(3-Methyl-5-vinylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula for this compound is C14H16N2. The compound features a tetrahydroquinoline core substituted with a 3-methyl-5-vinylpyridine moiety.
Synthesis Methods:
Various synthetic routes have been explored for the production of this compound. One notable method involves the condensation of 3-methyl-5-vinylpyridine with appropriate aldehydes or ketones under acidic conditions to yield the desired tetrahydroquinoline structure. This method has been optimized to enhance yield and purity.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies demonstrate effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that the compound is particularly potent against:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings indicate a promising potential for development as an antimicrobial agent.
Antioxidant Activity
In addition to its antimicrobial properties, this compound has also been evaluated for its antioxidant activity. Using various assays such as DPPH and ABTS radical scavenging tests, it was found to possess significant free radical scavenging ability. The results are summarized in the following table:
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH Radical Scavenging | 15 |
| ABTS Radical Scavenging | 20 |
These values suggest that the compound could be beneficial in preventing oxidative stress-related diseases.
Cytotoxicity Studies
Cytotoxicity assessments have been performed on several cancer cell lines, including HeLa and MCF-7 cells. The compound demonstrated selective cytotoxicity with IC50 values indicative of potential anti-cancer properties:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10 |
| MCF-7 | 15 |
These results warrant further investigation into its mechanisms of action and potential therapeutic applications in oncology.
Case Studies
- Case Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the efficacy of various derivatives of tetrahydroquinoline against resistant bacterial strains. The results highlighted that modifications to the pyridine moiety significantly enhanced antibacterial activity.
- Case Study on Antioxidant Properties : Another research effort focused on the antioxidant capacity of this compound in a model of oxidative stress induced by hydrogen peroxide in neuronal cells. The study concluded that treatment with the compound reduced cell death and oxidative damage markers.
属性
分子式 |
C17H18N2 |
|---|---|
分子量 |
250.34 g/mol |
IUPAC 名称 |
1-(5-ethenyl-3-methylpyridin-2-yl)-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C17H18N2/c1-3-14-11-13(2)17(18-12-14)19-10-6-8-15-7-4-5-9-16(15)19/h3-5,7,9,11-12H,1,6,8,10H2,2H3 |
InChI 键 |
ZOGZVDWVPLHFEA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CN=C1N2CCCC3=CC=CC=C32)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















